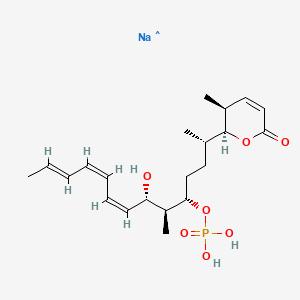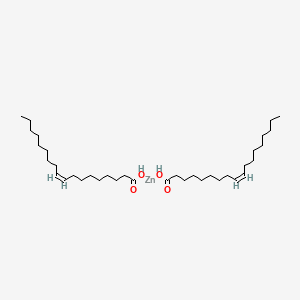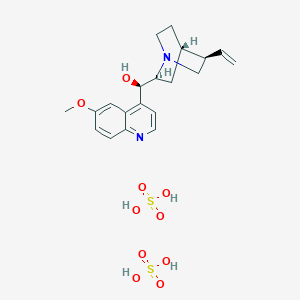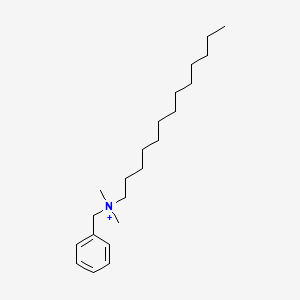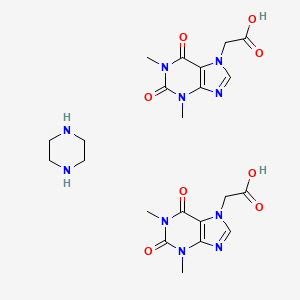
Acefylline piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acefylline piperazine is a compound belonging to the xanthine chemical class. It is a derivative of theophylline and is known for its direct bronchodilator action. This compound is used primarily in the treatment of respiratory conditions such as asthma, emphysema, and bronchitis associated with bronchospasm. This compound has the advantage of being less toxic and causing minimal gastric irritation compared to theophylline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acefylline piperazine involves the reaction of theophylline with piperazine. The process typically includes the following steps:
Theophylline Activation: Theophylline is first activated by reacting with an appropriate acylating agent to form an intermediate.
Piperazine Addition: The activated theophylline intermediate is then reacted with piperazine under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the activation and addition reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Acefylline piperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups .
Wissenschaftliche Forschungsanwendungen
Acefylline piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: Research on its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Its bronchodilator properties make it valuable in respiratory medicine for treating conditions like asthma and bronchitis.
Industry: Used in the formulation of pharmaceuticals and as an active ingredient in certain medications
Wirkmechanismus
Acefylline piperazine exerts its effects primarily through the following mechanisms:
Adenosine Receptor Antagonism: It acts as an antagonist at adenosine receptors, which helps in relaxing smooth muscles and relieving bronchospasm.
Phosphodiesterase Inhibition: Inhibition of phosphodiesterase leads to an increase in intracellular cyclic AMP, contributing to its bronchodilator effects.
Prostaglandin Antagonism: It also exhibits antagonistic effects on prostaglandins, which play a role in inflammation and bronchoconstriction.
Vergleich Mit ähnlichen Verbindungen
Acefylline piperazine can be compared with other similar compounds such as:
Theophylline: While both are bronchodilators, this compound is less toxic and causes less gastric irritation.
Caffeine: Another xanthine derivative, caffeine has stimulant effects but is not used as a bronchodilator.
8-Chlorotheophylline: Similar in structure but with different pharmacological properties.
This compound stands out due to its specific bronchodilator action and lower toxicity profile .
Eigenschaften
CAS-Nummer |
1216768-50-1 |
|---|---|
Molekularformel |
C22H30N10O8 |
Molekulargewicht |
562.5 g/mol |
IUPAC-Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |
InChI |
InChI=1S/2C9H10N4O4.C4H10N2/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-2-6-4-3-5-1/h2*4H,3H2,1-2H3,(H,14,15);5-6H,1-4H2 |
InChI-Schlüssel |
HAAJFUJFGYCCPU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


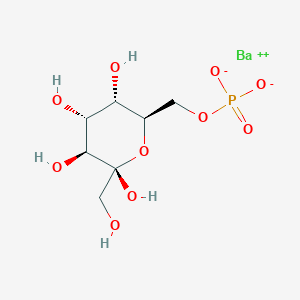
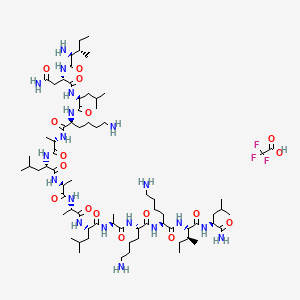
![Sodium;13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B10775709.png)
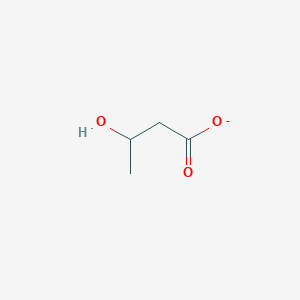
![benzyl N-[(2R)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775715.png)
![[(1S,2R,4R,5S,6S,8R,9S,13S,16S,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775741.png)
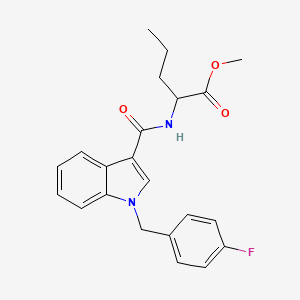

![benzyl N-[1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775747.png)
